Arg-Pro-Pro-Gly-Phe-Ser-Pro

Catalog No.
S751073
CAS No.
23815-87-4
M.F
C₃₅H₅₂N₁₀O₉
M. Wt
756.8 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Arg-Pro-Pro-Gly-Phe-Ser-Pro

CAS Number

23815-87-4

Product Name

Arg-Pro-Pro-Gly-Phe-Ser-Pro

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxylic acid

Molecular Formula

C₃₅H₅₂N₁₀O₉

Molecular Weight

756.8 g/mol

InChI

InChI=1S/C35H52N10O9/c36-22(10-4-14-39-35(37)38)31(50)44-16-6-12-26(44)33(52)43-15-5-11-25(43)30(49)40-19-28(47)41-23(18-21-8-2-1-3-9-21)29(48)42-24(20-46)32(51)45-17-7-13-27(45)34(53)54/h1-3,8-9,22-27,46H,4-7,10-20,36H2,(H,40,49)(H,41,47)(H,42,48)(H,53,54)(H4,37,38,39)/t22-,23-,24-,25-,26-,27-/m0/s1

InChI Key

CRROPKNGCGVIOG-QCOJBMJGSA-N

SMILES

C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)O

Synonyms

8-de-Phe-9-de-Arg-bradykinin, 8-des-Phe-9-des-Arg-BK, bradykinin, des-Phe(8)-des-Arg(9)-, bradykinin, des-Phe(8)-des-Arg(9)-, monoacetate salt(L)-isomer, bradykinin, des-phenylalanyl(8)-des-arginine(9)-, des-8,9-BK, des-Phe(8)-Arg(9)-BK

Canonical SMILES

C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)O

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)N)C(=O)NCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CO)C(=O)N4CCC[C@H]4C(=O)O

The amino acid sequence Arg-Pro-Pro-Gly-Phe-Ser-Pro represents a fragment of a larger molecule known as bradykinin. Bradykinin is a small protein, containing nine amino acids, that acts as a signaling molecule in the human body [].

Function of the Fragment within Bradykinin

The fragment Arg-Pro-Pro-Gly-Phe-Ser-Pro corresponds to the first seven amino acids of bradykinin. This N-terminal portion (beginning) of the molecule plays a crucial role in its function. Studies have shown that this fragment is essential for binding to the B2 bradykinin receptor, which is responsible for mediating many of bradykinin's effects [].

While the C-terminal residues (end) of bradykinin contribute to its potency, the N-terminal fragment is necessary for initial recognition and activation of the receptor.

Here are some of the physiological processes that bradykinin, and by extension the Arg-Pro-Pro-Gly-Phe-Ser-Pro fragment, is involved in:

  • Inflammation: Bradykinin contributes to the inflammatory response by causing vasodilation (widening of blood vessels) and increasing vascular permeability, leading to edema (swelling) [].
  • Pain: Bradykinin is a potent pain mediator, stimulating pain receptors and contributing to pain perception [].
  • Blood Pressure Regulation: Bradykinin can cause a slight decrease in blood pressure by inducing vasodilation [].

Arg-Pro-Pro-Gly-Phe-Ser-Pro is a seven-amino acid peptide fragment. Peptides are short chains of amino acids linked by peptide bonds. They are the building blocks of proteins. The origin of this specific fragment depends on the context. It could be a breakdown product of a larger protein or a synthetic peptide designed for research purposes.

This particular sequence is interesting to researchers because it lacks the C-terminal arginine (Arg) residue present in bradykinin []. Bradykinin is a naturally occurring peptide that plays a role in inflammation and pain signaling []. Studying this fragment allows researchers to understand the specific role of the C-terminal arginine in bradykinin's function.


Molecular Structure Analysis

The key features of the molecular structure include:

  • Peptide backbone: The chain consists of alternating alpha-carbon (Cα), carbonyl (C=O), and amine (NH) groups linked by peptide bonds. These bonds give the peptide a defined directionality, with an N-terminus (where the chain starts) and a C-terminus (where the chain ends).
  • Side chains: Each amino acid (except glycine) has a unique side chain (R group) attached to its Cα. These side chains determine the chemical properties and functions of the peptide. In this case, the side chains include:
    • Arginine (Arg): positively charged at physiological pH
    • Proline (Pro): cyclic structure that restricts the flexibility of the peptide backbone
    • Glycine (Gly): the simplest amino acid with a hydrogen atom as the side chain
    • Phenylalanine (Phe): aromatic ring structure
    • Serine (Ser): hydroxyl group on the side chain

The specific arrangement of these side chains can influence the peptide's folding and interaction with other molecules [].


Chemical Reactions Analysis

Several chemical reactions are relevant to this peptide:

  • Synthesis: Peptides can be synthesized in the laboratory using various methods, including solid-phase peptide synthesis (SPPS) []. SPPS allows for the sequential addition of amino acids to a growing peptide chain on a solid support.
  • Degradation: Peptides can be broken down by enzymes called peptidases. These enzymes cleave peptide bonds at specific locations in the chain. The breakdown products can be further metabolized by the body.

The specific reactions involved in the synthesis and degradation of this peptide fragment would depend on the chosen methods and enzymes.


Physical And Chemical Properties Analysis

  • Solubility: The presence of charged (arginine) and polar (serine) amino acids suggests some water solubility. However, the presence of hydrophobic (phenylalanine) residues may reduce solubility in some organic solvents.
  • Melting point and boiling point: Peptides generally have high melting points and boiling points due to strong intermolecular forces like hydrogen bonding. However, the exact values would depend on the specific sequence.

As mentioned earlier, this peptide fragment is derived from bradykinin. Bradykinin binds to specific receptors on cells, triggering a signaling cascade that leads to inflammation and pain. This fragment lacks the C-terminal arginine, which is crucial for binding to the bradykinin receptor []. Therefore, this fragment is not expected to have the same biological activity as bradykinin.

  • Potential for allergic reactions: Some individuals may be sensitive to specific amino acid sequences.
  • Dust inhalation: Inhalation of peptide dust may irritate the respiratory tract.

XLogP3

-4.7

Sequence

One Letter Code: RPPGFSP

Dates

Modify: 2023-08-15

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